Dtp3 tfa
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Overview
Description
- It targets an essential, cancer-selective cell-survival module downstream of the NF-κB pathway .
DTP3 TFA: is a potent and selective inhibitor of (growth arrest and DNA-damage-inducible β/mitogen-activated protein kinase kinase 7).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for DTP3 TFA are not readily available in the literature.
- it is synthesized through custom chemical processes, and industrial production methods may vary.
Chemical Reactions Analysis
- DTP3 TFA likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
- DTP3 TFA has diverse applications in scientific research:
Chemistry: Investigating signaling pathways and cellular responses.
Biology: Studying cell survival and apoptosis.
Medicine: Exploring potential therapeutic targets.
Industry: Developing novel treatments or diagnostics.
Mechanism of Action
- DTP3 TFA’s mechanism involves inhibiting GADD45β/MKK7.
- It disrupts a cancer-selective cell-survival pathway downstream of NF-κB.
- Molecular targets and specific pathways affected require further investigation.
Comparison with Similar Compounds
- DTP3 TFA’s uniqueness lies in its selective inhibition of GADD45β/MKK7.
- Similar compounds are not explicitly listed here.
Biological Activity
DTP3 TFA, a synthetic peptide inhibitor, has garnered significant attention in cancer research due to its selective biological activity against multiple myeloma (MM) cells. This article explores the compound's mechanism of action, efficacy in preclinical studies, and potential for therapeutic development.
Chemical Structure and Properties
DTP3 is a D-tripeptide with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2. Its molecular weight is approximately 525.6 g/mol, and it is characterized by its ability to disrupt protein-protein interactions, specifically between GADD45β and MKK7 .
Property | Value |
---|---|
Molecular Formula | C26H35N7O5 |
Molecular Weight | 525.6 g/mol |
CAS Number | 1809784-29-9 |
DTP3 functions by binding to the MKK7 kinase, which is part of the JNK signaling pathway. This interaction leads to the dissociation of the GADD45β/MKK7 complex, restoring MKK7 activity and promoting apoptosis in MM cells. The mechanism is characterized as allosteric, where DTP3 induces conformational changes in MKK7 that enhance its enzymatic function .
Key Findings:
- Selective Cytotoxicity: DTP3 selectively induces cell death in MM cells that overexpress GADD45β without affecting normal cells .
- In Vitro Efficacy: Studies have shown that DTP3 effectively kills various MM cell lines and primary cells from MM patients with a higher specificity compared to traditional IKKβ/NF-κB inhibitors .
- In Vivo Efficacy: In mouse xenograft models, DTP3 treatment resulted in significant tumor regression with minimal toxicity observed .
Case Study: Efficacy in Multiple Myeloma
A study published in Nature Communications investigated the effects of DTP3 on MM cell lines. The results indicated:
- Cell Lines Tested: KMS-12 and U266.
- Combination Therapy: DTP3 demonstrated synergistic effects when combined with bortezomib, a standard treatment for MM. The combination index was notably low (0.56 for KMS-12 and 0.21 for U266), indicating strong synergy .
Cell Line | DTP3 Alone (IC50) | DTP3 + Bortezomib (Combination Index) |
---|---|---|
KMS-12 | 0.5 µM | 0.56 |
U266 | 0.3 µM | 0.21 |
Safety and Tolerability
DTP3 has been evaluated for safety in preclinical models, showing good tolerability at therapeutic doses. No significant adverse effects were reported during the studies, which is critical for its potential advancement into clinical trials .
Future Directions
The promising results from preclinical studies suggest that further research into DTP3 could lead to its development as a novel therapeutic agent for treating multiple myeloma. Key areas for future investigation include:
- Understanding Molecular Interactions: Detailed studies on the binding mechanisms between DTP3 and MKK7 are essential to enhance drug design strategies .
- Development of Non-Peptidic Analogues: Efforts are underway to create second-generation compounds that maintain efficacy while improving bioavailability for oral administration .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMRDQSOXBZIO-AFYLVLOISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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